Structural Differentiation via 4-Butoxy Substituent vs. Unsubstituted Benzamide Analog
The target compound (921526-35-4) possesses a 4-butoxy substituent on the terminal benzamide ring. This group is absent in the closest unsubstituted analog, N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921870-56-6). Patent CN-1209809-A [1] explicitly defines 'R' as lower alkyl and 'Q' as a heterocyclyl or substituted lower alkoxy group, and claims that these substitutions are critical for the compound's activity as a leukotriene antagonist. The lipophilic 4-butoxy chain is predicted to enhance membrane permeability and target binding compared to the unsubstituted analog, but no direct comparative IC50 or Ki data are publicly available for these two specific compounds.
| Evidence Dimension | Structural feature (substituent presence) |
|---|---|
| Target Compound Data | 4-butoxy (-O(CH2)3CH3) group present |
| Comparator Or Baseline | N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 921870-56-6); hydrogen (unsubstituted) |
| Quantified Difference | Qualitative structural difference only; no quantitative biological data available for direct comparison |
| Conditions | In silico or synthetic chemistry context |
Why This Matters
For procurement, the presence of the 4-butoxy group is the primary differentiator from the simplest analog; assuming functional equivalence without empirical binding or cellular assay data is a high-risk substitution.
- [1] Fujisawa Pharmaceutical Co. (1999). Novel thiazolylbenzofuran derivatives. Patent CN-1209809-A. View Source
